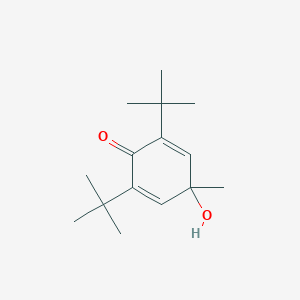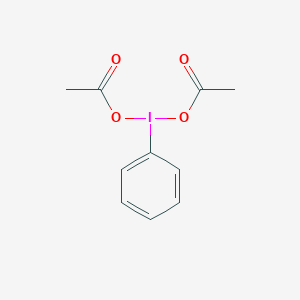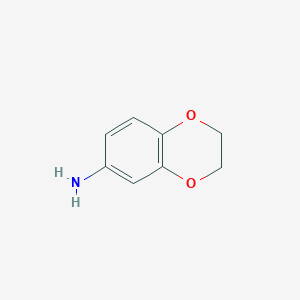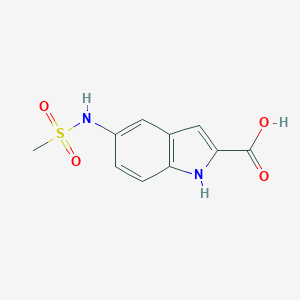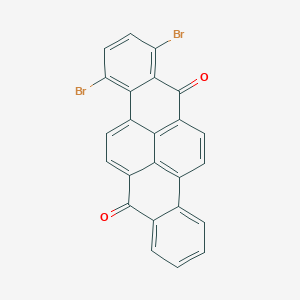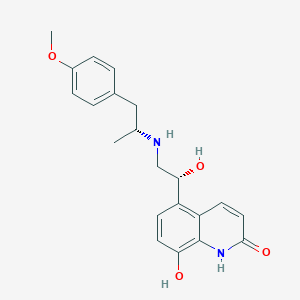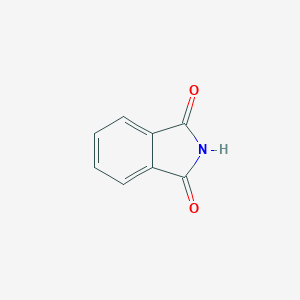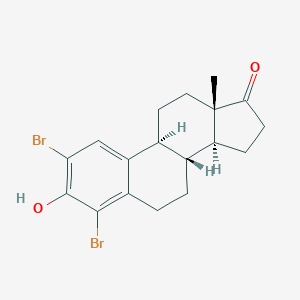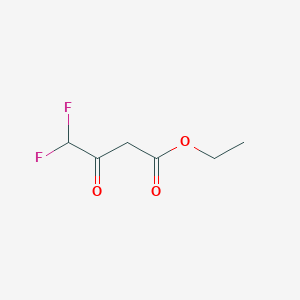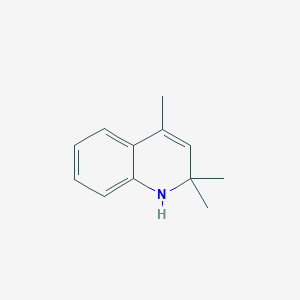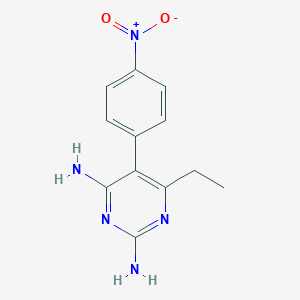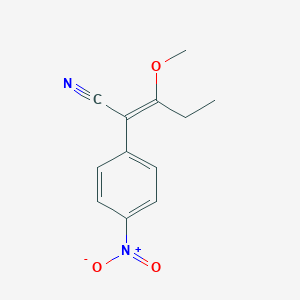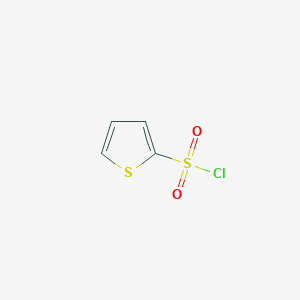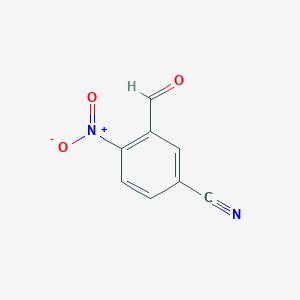![molecular formula C27H27NO2S B116630 Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] CAS No. 146862-51-3](/img/structure/B116630.png)
Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with biological systems in a specific and predictable manner. In
Mécanisme D'action
The mechanism of action of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] is not fully understood, but it is believed to interact with specific biological targets in a selective manner. Studies have shown that the compound has the ability to modulate various cellular pathways, including those involved in cell growth, differentiation, and apoptosis. It is also believed to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that the compound can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] for lab experiments is its high level of selectivity and specificity. The compound has been shown to interact with specific biological targets in a predictable manner, which makes it a useful tool for studying cellular pathways and mechanisms. However, one of the limitations of the compound is its relatively complex synthesis method, which may limit its availability for certain applications.
Orientations Futures
There are several potential future directions for the study of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]. One area of interest is in the development of new drugs based on the compound's chemical structure and mechanism of action. Another potential direction is in the study of the compound's effects on various biological systems, including the immune system and the cardiovascular system. Additionally, further research may be needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Conclusion:
In conclusion, Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] is a synthetic compound with a unique chemical structure and potential applications in scientific research. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the compound's potential therapeutic applications and to develop new drugs based on its chemical structure and mechanism of action.
Méthodes De Synthèse
The synthesis of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] involves a series of chemical reactions that result in the formation of a complex organic molecule. The process typically involves the use of various reagents and solvents, as well as specialized equipment such as distillation columns and reaction vessels. The exact synthesis method may vary depending on the specific application of the compound, but it generally involves the combination of several precursor molecules to form the final product.
Applications De Recherche Scientifique
Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of drug discovery, where the compound has shown promise as a potential lead compound for the development of new drugs. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
146862-51-3 |
|---|---|
Nom du produit |
Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] |
Formule moléculaire |
C27H27NO2S |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
2-(1-oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-phenylethanone |
InChI |
InChI=1S/C27H27NO2S/c29-25(21-10-4-1-5-11-21)19-28-18-24-26(20-28)31(30)17-16-27(24,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24,26H,16-20H2 |
Clé InChI |
PHVTXYKPNZSAQQ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)C2CN(CC2C1(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5 |
SMILES canonique |
C1CS(=O)C2CN(CC2C1(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5 |
Synonymes |
2-(2-oxo-5,5-diphenyl-2$l^{4}-thia-8-azabicyclo[4.3.0]non-8-yl)-1-phen yl-ethanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



